molecular formula C17H21N3O2S2 B4131177 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea

Cat. No.: B4131177
M. Wt: 363.5 g/mol
InChI Key: JADILTJPKLJQCH-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea typically involves the reaction of 1-(2,5-dimethylphenyl)ethanone with 4-aminobenzenesulfonamide in the presence of a thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential as an antimicrobial agent, with studies exploring its efficacy against various bacterial and fungal strains.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the sulfonamide group can interact with specific pathways, leading to the modulation of biological processes.

Comparison with Similar Compounds

When compared to other thioureas, 1-[1-(2,5-Dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea stands out due to its unique combination of a dimethylphenyl group and a sulfamoylphenyl group. Similar compounds include:

Properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)ethyl]-3-(4-sulfamoylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-11-4-5-12(2)16(10-11)13(3)19-17(23)20-14-6-8-15(9-7-14)24(18,21)22/h4-10,13H,1-3H3,(H2,18,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADILTJPKLJQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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